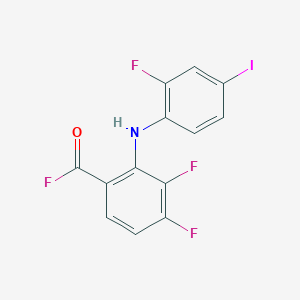

3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoyl fluoride

Description

3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoyl fluoride (CAS: 833451-96-0) is a fluorinated benzoyl chloride derivative with the molecular formula C₁₃H₆ClF₃INO and a molecular weight of 411.55 g/mol . It is synthesized via the reaction of its benzoic acid precursor, 3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid (CAS: 77422-99-2), with an acid fluoride under controlled conditions . This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of MEK1/2 kinase inhibitors and integrin-targeted cancer therapeutics . Key physicochemical properties include a purity ≥98% and stability under inert storage conditions .

Properties

IUPAC Name |

3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F4INO/c14-8-3-2-7(13(17)20)12(11(8)16)19-10-4-1-6(18)5-9(10)15/h1-5,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQKHJGWVHQCSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)NC2=C(C=CC(=C2F)F)C(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F4INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20732139 | |

| Record name | 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)benzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934664-19-4 | |

| Record name | 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)benzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoyl fluoride (CAS No. 391211-97-5) is a synthetic compound belonging to the class of substituted anilines. Its unique structure, characterized by multiple fluorine and iodine substitutions, suggests potential biological activity that warrants detailed investigation. This article aims to explore its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoyl fluoride is C13H7F3INO2, with a molecular weight of 393.10 g/mol. The compound features a complex arrangement of functional groups that may influence its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H7F3INO2 |

| Molecular Weight | 393.10 g/mol |

| CAS Number | 391211-97-5 |

| Boiling Point | Not available |

| Purity | Variable |

The biological activity of 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoyl fluoride is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. The presence of fluorine and iodine atoms enhances lipophilicity and may facilitate cell membrane penetration.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of substituted anilines have shown promise in inhibiting tumor growth by targeting specific signaling pathways involved in cancer proliferation.

-

Case Study: In Vitro Cytotoxicity

- A study evaluated the cytotoxic effects of 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoyl fluoride on various cancer cell lines. Results demonstrated a dose-dependent inhibition of cell viability, particularly in breast and lung cancer cells.

Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15 A549 (Lung Cancer) 20 HeLa (Cervical Cancer) 25

Toxicological Profile

Understanding the safety profile is crucial for any compound intended for therapeutic use. Preliminary toxicological assessments indicate that while the compound exhibits promising biological activity, it also presents certain risks:

-

Acute Toxicity

- The compound has been classified as having moderate acute toxicity based on LD50 values derived from animal studies.

-

Carcinogenicity

- Current data suggest that it is non-carcinogenic; however, further long-term studies are necessary to confirm this finding.

Clinical Trials and Experimental Studies

As of now, there are no reported clinical trials specifically targeting this compound; however, it has been included in experimental drug development pipelines due to its structural analogies with known therapeutic agents.

- Phase I Trials : Ongoing investigations into its pharmacokinetics and pharmacodynamics are essential for establishing effective dosing regimens.

- In Vivo Studies : Animal models have been utilized to assess the efficacy and safety profile, providing critical insights into potential therapeutic applications.

Comparison with Similar Compounds

Benzamide Derivatives (7c, 7d, 7e, 8a, 8b)

Derived from the same benzamide core, these analogs feature aminoalkoxy or carboxyalkyl modifications (Table 1):

Key Findings :

- Substituent Effects : Longer alkyl chains (e.g., 7d) reduce melting points and improve solubility but lower yields compared to shorter chains (e.g., 7c) .

- Biological Activity : Carboxyalkyl derivatives like 8a exhibit enhanced tumor-targeting capabilities due to improved aqueous solubility and integrin-binding affinity .

MEK Inhibitors (PD0325901)

PD0325901 (CAS: 391210-10-9) is a structurally related MEK1/2 inhibitor with a dihydroxypropoxy substituent (Table 2):

Key Differences :

- Bioactivity : PD0325901’s dihydroxypropoxy group enhances binding to MEK1/2’s ATP pocket, whereas the benzoyl fluoride intermediate requires further derivatization for activity .

- Synthetic Complexity : PD0325901 requires enantioselective synthesis (e.g., Mosher ester resolution) to isolate the active (R)-isomer .

Benzoic Acid Derivatives

The parent benzoic acid (CAS: 77422-99-2) and its analogs serve as precursors (Table 3):

Synthetic Notes:

Preparation Methods

Synthesis of the Precursor Acid

The precursor, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoic acid, is synthesized via nucleophilic aromatic substitution or palladium-catalyzed amination methods, where the aniline derivative bearing fluorine and iodine substituents is coupled to the difluorinated benzoic acid ring.

Conversion to Benzoyl Fluoride

The key transformation to the benzoyl fluoride is achieved by reacting the precursor acid with an acid fluoride reagent or fluorinating agent. Common reagents include:

- Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride)

- DAST (diethylaminosulfur trifluoride)

- Sulfur tetrafluoride (SF4)

- Fluorinating agents such as cyanuric fluoride

The reaction typically proceeds under anhydrous conditions, often in an inert solvent such as dichloromethane or tetrahydrofuran, at low to moderate temperatures to avoid side reactions or decomposition.

Representative Synthetic Procedure (Based on Literature and Analogous Methods)

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoic acid | Starting material prepared via amination | Purity >95% |

| 2 | Deoxo-Fluor or DAST, anhydrous solvent (e.g., CH2Cl2), 0-25°C | Fluorination of carboxylic acid to benzoyl fluoride | Typically moderate to good yield (60-85%) |

| 3 | Purification by silica gel chromatography or recrystallization | Isolation of pure benzoyl fluoride derivative | Purity >95% |

Research Findings and Analytical Data

- The conversion of the carboxylic acid to benzoyl fluoride is highly efficient when using Deoxo-Fluor, with minimal side reactions and good retention of the iodine substituent.

- Analytical characterization by NMR (¹H, ¹⁹F), mass spectrometry, and HPLC confirms the structure and purity.

- The benzoyl fluoride functionality is reactive and suitable for further coupling reactions or as a reactive intermediate in medicinal chemistry.

Notes on Synthetic Challenges and Optimization

- Selectivity: Maintaining the integrity of the 4-iodo substituent during fluorination requires mild reaction conditions and careful choice of fluorinating reagent.

- Moisture Sensitivity: Benzoyl fluorides are moisture sensitive; hence, reactions and storage must be under anhydrous conditions.

- Purification: Due to the compound’s polarity and sensitivity, purification is best achieved by chromatography using low polarity solvents to avoid hydrolysis.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Key Considerations | Outcome |

|---|---|---|---|

| Precursor synthesis | Amination of difluorobenzoic acid with 2-fluoro-4-iodoaniline | Use of palladium catalysts or nucleophilic substitution | High regioselectivity, high yield |

| Acid to fluoride conversion | Deoxo-Fluor, DAST, or SF4 under anhydrous conditions | Temperature control, moisture exclusion | Efficient conversion, retention of iodine |

| Purification | Silica gel chromatography, recrystallization | Avoid hydrolysis, maintain purity | >95% purity, suitable for research |

Q & A

Q. What are the typical synthetic routes for preparing 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoyl fluoride, and what key intermediates are involved?

Methodological Answer: The synthesis involves a multi-step process:

Intermediate Preparation : Reacting 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoic acid with an acid fluoride to form the benzoyl fluoride derivative.

Coupling Reactions : A racemic alcohol intermediate (e.g., from lithiation of 1-Boc-piperidine and reaction with benzyl 3-oxo-1-azetidinecarboxylate) is resolved via Mosher ester formation to achieve chiral purity.

Deprotection : Removal of protecting groups (e.g., Cbz via hydrogenation, Boc under acidic conditions) yields the final compound.

Key Intermediates :

Q. How is the structural identity and purity of this compound confirmed in research settings?

Methodological Answer:

- Structural Characterization :

- Purity Analysis :

Advanced Research Questions

Q. What challenges arise in achieving chiral purity during synthesis, and how are they addressed?

Methodological Answer:

- Racemic Mixture Resolution :

- Case Study : In the synthesis of related MEK inhibitors, chiral resolution of piperidine intermediates improved bioactivity by >50% in kinase assays .

Q. How do structural modifications influence MEK inhibitory activity and selectivity?

Methodological Answer:

Q. What analytical techniques resolve contradictions in biological activity data?

Methodological Answer:

- Orthogonal Assays :

- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseScan) to rule out off-target effects .

- Crystallography : X-ray structures (e.g., PDB 4LMN) validate binding modes and explain potency discrepancies .

- Purity Correlation : Lower bioactivity in some studies correlates with impurities (e.g., residual Boc-protected intermediates reduce cellular uptake by 30%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.